molecular formula C8H17ClO4 B041918 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol CAS No. 5197-66-0

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

Cat. No. B041918
CAS RN: 5197-66-0
M. Wt: 212.67 g/mol
InChI Key: ISYSKYJOWFLWCM-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a compound that belongs to the class of ethoxyethanols, which are used in various industrial and chemical processes. These compounds are known for their solvent properties and participate in numerous chemical reactions.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-chloroethoxy)ethanol, involves oxidation processes where different oxidants are compared, with nitric acid often preferred for its efficiency and yield outcomes (Xiang Hong-lin, 2008).

Molecular Structure Analysis

Molecular structures and properties of ethanol derivatives, including chloroethanols, are analyzed using ab initio and density functional calculations. These analyses provide insights into vibration frequencies, molecular structures, and thermochemical properties, laying the groundwork for understanding the structural characteristics of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (Hongyan Sun and J. Bozzelli, 2001).

Chemical Reactions and Properties

Chemical reactions involving ethoxyethanol derivatives include oxidation and interaction with other compounds. Studies on similar compounds show reactions in alkaline medium and provide a basis for understanding the reactivity and interaction of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol with other substances (J. Shan, Yi Li, S. Huo, Caihong Yin, 2013).

Scientific Research Applications

  • It is used to synthesize new mesogenic alcohols with azobenzene groups, which are applied in photoresponsive monomers with different thermal stabilities, solubility, and phase transition temperatures (한양규 & 김경민, 1999).

  • In another study, it was used to examine binary mixtures of alkoxyethanols with trichloroethylene and tetrachloroethylene (A. P. and Sanjay Sharma, 1998).

  • It was involved in the synthesis of a novel axially-disubstituted silicon(IV) phthalocyanine with reversible reduction properties (Z. Bıyıklıoğlu, İpek Ömeroğlu, & Hakan Alp, 2016).

  • Ethoxy groups formed on ZrO2, CuO, and CuO/ZrO2, which can be derived from this compound, are studied for their formation, properties, decomposition, and reactions with ethanol (J. Podobiński, M. Śliwa, & J. Datka, 2022).

  • It provides insights into the mechanistic origin of gold-mediated oxidation of alcohols by studying ethoxy and acetate as key reaction intermediates during the oxidation of ethanol on gold (Xiaoying Liu, Bingjun Xu, J. Haubrich, R. Madix, & C. Friend, 2009).

  • The compound's structures and thermochemical properties have been determined by ab initio and density functional calculations, contributing to understanding its physical and chemical characteristics (Hongyan Sun and J. Bozzelli, 2001).

  • It has been involved in studying the catalytic dehydrogenation of ethanol, producing hydrogen and acetaldehyde, particularly in the context of supported Au particles (A. Gazsi, Akos Koos, T. Bánsági, & F. Solymosi, 2011).

  • Its derivative, such as cellosolves like 2-methoxy ethanol, 2-ethoxy ethanol, and 2-butoxy ethanol, act as water structure breakers, with varying effects based on temperature (D. Sailaja, K. Raju, G. Devi, & K. Subbarangaiah, 1996).

  • Surface ethoxy groups on TiO2, possibly derived from this compound, can be removed as ethanol gas and decomposed into ethylene and ethanol (L. Gamble, Linda S. Jung, & C. Campbell, 1996).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of this compound could involve its use in the synthesis of novel glycolipids that bind HIV-1 cell surface glycoprotein Gp120, with potential application to pharmaceutical HIV-1 drugs . It could also be used in the synthesis of PET imaging agents targeting brain β-amyloid .

properties

IUPAC Name

2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYSKYJOWFLWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199937
Record name Tetraethylene glycol monochlorohydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol

CAS RN

5197-66-0
Record name 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylene glycol monochlorohydrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraethylene glycol monochlorohydrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,8-dichloro-3, 6-dioxaoctane (40 g) and potassium hydroxide (11.8 g) in ethylene glycol (100 ml) was stirred at 100° C. for 18 h. The mixture was then cooled, filtered and the residue washed with acetone (2×35 ml). The combined filtrate was then distilled to yield the product as a clear oil (13.5 g, 30%), b.p. 120°-122° C./0.2 mm Hg; I.r. (liquid film) 3430 cm-1.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
AY Lyapunov, TI Kirichenko, EY Kulygina… - Russian journal of …, 2005 - Springer
Alkylation of 2,7-dihydroxy-9H-fluoren-9-one with 2-(2-chloroethoxy)ethanol, 2-[2-(2-chloroethoxy)-ethoxy]ethanol, and 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethanol in …
Number of citations: 9 link.springer.com
T Hagemann, J Winsberg, B Häupler, T Janoschka… - NPG Asia …, 2017 - nature.com
An all-organic symmetric redox-flow battery (RFB) that employs nitronyl nitroxide (NN) units as a bipolar redox-active charge-storage material was designed and investigated. An …
Number of citations: 80 www.nature.com
J Yamanaka, T Kayasuga, M Ito, H Yokoyama… - Polymer …, 2011 - pubs.rsc.org
Anionic polymerizations of 2-(2-vinyloxyethoxy)ethyl methacrylate (V2), 2-[2-(2-vinyloxyethoxy)ethoxy]ethyl methacrylate (V3), and 2-[2-(2-(2-vinyloxyethoxy)ethoxy)ethoxy]ethyl …
Number of citations: 17 pubs.rsc.org
W Wang, ADQ Li - Bioconjugate chemistry, 2007 - ACS Publications
We report here the design and synthesis of a series of π-conjugated fluorescent dyes with DAD (D, donor; A, acceptor), D-π-D, A-π-A, and D-π-A for applications as the signaling motif in …
Number of citations: 20 pubs.acs.org
R Sakai, T Yonekawa, I Otsuka… - Journal of Polymer …, 2010 - Wiley Online Library
Diacetylene monomers with respective lengths of the oxyethylene chains were cyclopolymerized with a rhodium catalyst to produce novel poly(phenylacetylene)s bearing a different …
Number of citations: 12 onlinelibrary.wiley.com
X Zhao, K Tan, J Xing - Journal of Chromatography A, 2019 - Elsevier
Ionic liquid bonded polysiloxanes (PILs) are a class of polysiloxanes whose side chains contain ionic liquid (IL) moieties. Considering their excellent selectivity and thermo-stability, PILs …
Number of citations: 11 www.sciencedirect.com
PHS Gamage - 2009 - search.proquest.com
Tris-homoleptic ruthenium (II)-quaterpyridyl and quaterpyridinium complexes, with+ 8 and+ 14 charge were synthesized by utilizing high pressure reaction pathway. These complexes …
Number of citations: 2 search.proquest.com
PR Ashton, CL Brown, EJT Chrystal… - … Edition in English, 1991 - Wiley Online Library
The tetracationic cyclophane (the “train”) travels at high speed around the polyether macrocycle (the “track”) of the [2] catenane 1. The synthesis of the polyether macrocycle in a total …
Number of citations: 52 onlinelibrary.wiley.com
L Zheng, F Chen, M Xie, H Han, Q Dai, Y Zhang… - Reactive and Functional …, 2007 - Elsevier
Novel monomers are reported that are derived from norbornene functionalized with oligoethyleneoxy groups that carry imidazolium salts. These monomers were polymerized via …
Number of citations: 16 www.sciencedirect.com

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